molecular formula C18H21N5S2 B10793061 2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole

2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole

Cat. No.: B10793061
M. Wt: 371.5 g/mol
InChI Key: PEPMTRGKCCXQQJ-UHFFFAOYSA-N
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Description

2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole is a heterocyclic compound that features a benzothiazole ring linked to a pyrimidine moiety via a piperazine bridge. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-(1-Piperazinyl)pyrimidine: Similar structure but lacks the benzothiazole ring.

    Pyrimidinylpiperazine Derivatives: These compounds share the pyrimidine and piperazine moieties but differ in their additional substituents.

Uniqueness

2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole is unique due to the presence of both the benzothiazole and pyrimidine rings, which confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C18H21N5S2

Molecular Weight

371.5 g/mol

IUPAC Name

2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C18H21N5S2/c1-2-6-16-15(5-1)21-18(25-16)24-14-4-9-22-10-12-23(13-11-22)17-19-7-3-8-20-17/h1-3,5-8H,4,9-14H2

InChI Key

PEPMTRGKCCXQQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCSC2=NC3=CC=CC=C3S2)C4=NC=CC=N4

Origin of Product

United States

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